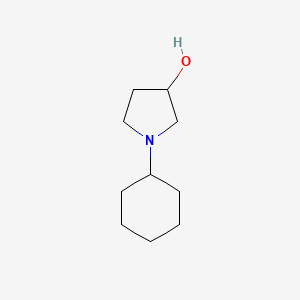

1-Cyclohexylpyrrolidin-3-ol

Description

Significance of Substituted Pyrrolidine (B122466) Frameworks in Synthetic Chemistry

Substituted pyrrolidine rings are a cornerstone in modern synthetic and medicinal chemistry. wikipedia.orgnist.gov This five-membered nitrogen-containing heterocycle is a prevalent scaffold in a vast array of natural products, including many alkaloids, and is a key structural component in numerous pharmacologically active molecules. nist.govbeilstein-journals.org The significance of the pyrrolidine framework stems from its unique three-dimensional structure, which allows for diverse stereochemical arrangements and functionalization. wikipedia.org This structural versatility enables chemists to design and synthesize novel compounds with a wide range of biological activities. nist.gov

The applications of substituted pyrrolidines are extensive, with derivatives exhibiting properties such as anti-inflammatory, antimicrobial, and antioxidant effects. made-in-china.com Their importance is further highlighted by their use as precursors in the synthesis of more complex molecules and as organocatalysts in various chemical transformations.

Overview of 1-Cyclohexylpyrrolidin-3-ol as a Representative Heterocyclic Compound

1-Cyclohexylpyrrolidin-3-ol is an organic compound that serves as a prime example of a substituted pyrrolidine. Its structure features a central pyrrolidine ring with a cyclohexyl group attached to the nitrogen atom and a hydroxyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical properties to the molecule, making it a useful intermediate in organic synthesis.

The presence of the hydroxyl group offers a reactive site for further chemical modifications, such as oxidation or substitution, allowing for the creation of a variety of derivatives. The cyclohexyl group, on the other hand, influences the compound's lipophilicity and steric profile.

Physicochemical Properties of 1-Cyclohexylpyrrolidin-3-ol and a Related Compound

| Property | 1-Cyclohexylpyrrolidin-3-ol | N-Cyclohexyl-2-pyrrolidone (Related Compound) |

| CAS Number | 51045-31-9 | 6837-24-7 wikipedia.org |

| Molecular Formula | C10H19NO | C10H17NO wikipedia.org |

| Molecular Weight | 169.26 g/mol | 167.25 g/mol wikipedia.org |

| Appearance | - | Colorless to yellow liquid wikipedia.org |

| Melting Point | - | 12 °C wikipedia.org |

| Boiling Point | - | 284 °C wikipedia.org |

| Density | - | 1.007 g/cm³ wikipedia.org |

Detailed Research Findings

Research into 1-Cyclohexylpyrrolidin-3-ol has primarily focused on its synthesis and its utility as a precursor for more complex molecules of pharmaceutical interest.

One of the notable applications of 1-Cyclohexylpyrrolidin-3-ol is its role as a key intermediate in the synthesis of Vernakalant. Vernakalant is a pharmaceutical agent, and its synthesis involves the chemical modification of the 1-Cyclohexylpyrrolidin-3-ol scaffold. beilstein-journals.org This underscores the practical importance of this heterocyclic compound in the development of new therapeutic agents.

The synthesis of 1-Cyclohexylpyrrolidin-3-ol itself can be achieved through various methods. A common approach involves the reduction of the corresponding ketone, 1-cyclohexylpyrrolidin-3-one. This transformation can be accomplished using standard reducing agents. Another synthetic route is the cyclization of an appropriate amino alcohol precursor, such as N-cyclohexyl-3-aminopropanol.

Synthetic Approaches to Pyrrolidine Derivatives

| Reaction Type | Description |

| Reductive Amination | The reaction of a dicarbonyl compound with an aniline (B41778) in the presence of a catalyst to form N-aryl-substituted pyrrolidines. nist.gov |

| N-Heterocyclization | The reaction of diols with primary amines catalyzed by a ruthenium complex to yield N-substituted pyrrolidines. chemchart.com |

| Radical-mediated Dehydration | A method used in the synthesis of related cyclic imides, which can be precursors to pyrrolidine derivatives. beilstein-journals.org |

While detailed spectroscopic data for 1-Cyclohexylpyrrolidin-3-ol is not extensively documented in the provided search results, analysis of related compounds provides insight into the expected spectral characteristics. For instance, the mass spectrum of 3-pyrrolidinol (B147423) shows characteristic fragmentation patterns for this class of compounds. nist.gov Similarly, NMR and IR spectroscopy are crucial tools for confirming the structure of synthesized pyrrolidine derivatives. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h9-10,12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNGGBHHOBJIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539047 | |

| Record name | 1-Cyclohexylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51045-31-9 | |

| Record name | 1-Cyclohexylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclohexylpyrrolidin 3 Ol and Analogues

General Synthetic Routes to the Pyrrolidine (B122466) Core

The foundational step in synthesizing 1-cyclohexylpyrrolidin-3-ol is the construction of the pyrrolidine ring itself. Chemists have developed numerous methods to achieve this, primarily centered around cyclization reactions and the use of lactam precursors.

Cyclization Reactions for Pyrrolidine Ring Formation

Cyclization reactions are a cornerstone of pyrrolidine synthesis, offering direct access to the five-membered ring system. mdpi.com A prominent and powerful method is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. acs.orgnih.gov This approach allows for the direct formation of the pyrrolidine ring with the potential to control up to four new stereocenters. acs.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated from various precursors, including the opening of aziridine (B145994) rings or the activation of imine species. acs.orgnih.gov The stereoselectivity of these cycloadditions is influenced by the geometry of both the ylide and the dipolarophile. nih.gov

Recent advancements have focused on the iridium-catalyzed reductive generation of azomethine ylides from stable and abundant amides and lactams. nih.govacs.org This method utilizes Vaska's complex and a silane (B1218182) reductant to form the ylide under mild conditions, which then undergoes cycloaddition with an alkene to furnish highly substituted pyrrolidines. nih.govacs.org Other cyclization strategies include intramolecular amination of unactivated C(sp³)-H bonds and reductive cyclization of 1,6-dienes catalyzed by transition metals like iron. organic-chemistry.org

Lactam Precursor Synthesis and Subsequent Reduction Strategies

An alternative and widely employed strategy for pyrrolidine synthesis involves the initial formation of a γ-lactam (a cyclic amide), followed by its reduction. researchgate.netnih.gov Lactams can be synthesized through various cyclization methods. For instance, the reaction of succinic acid derivatives with amino acids can yield pyrrolidine-2,5-diones, which are versatile lactam precursors. nih.govresearchgate.net

Introduction and Functionalization of the Cyclohexyl Moiety

With the pyrrolidine ring constructed, the next key step is the introduction of the cyclohexyl group at the nitrogen atom. This is typically achieved through standard N-alkylation reactions. If the pyrrolidine is synthesized with a free secondary amine (N-H), it can be reacted with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) or a cyclohexyl triflate in the presence of a base. Alternatively, reductive amination can be employed, where a pyrrolidine precursor is reacted with cyclohexanone (B45756) in the presence of a reducing agent.

The functionalization of the cyclohexyl moiety itself, prior to its attachment to the pyrrolidine ring, allows for the synthesis of a wider range of analogues. Substituted cyclohexanones or cyclohexyl halides can be used in the aforementioned reactions to introduce additional functional groups on the cyclohexyl ring.

Stereoselective Synthetic Approaches to 1-Cyclohexylpyrrolidin-3-ol

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of 1-cyclohexylpyrrolidin-3-ol, which contains a stereocenter at the 3-position of the pyrrolidine ring, is of paramount importance. Two primary strategies are employed to achieve this: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com In the context of 1-cyclohexylpyrrolidin-3-ol synthesis, a chiral auxiliary can be attached to the pyrrolidine precursor to direct the stereoselective introduction of the hydroxyl group at the 3-position.

A common approach involves the use of chiral oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries can be used to direct stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters simultaneously. wikipedia.org For instance, an N-acylated oxazolidinone derived from a pyrrolidine precursor could undergo a diastereoselective aldol reaction to introduce the hydroxyl group with a specific stereochemistry. After the desired stereocenter is set, the chiral auxiliary can be cleaved and recovered for reuse. wikipedia.orgsigmaaldrich.com Other notable chiral auxiliaries include camphor-derived sultams and pseudoephedrine. wikipedia.org

Asymmetric Catalysis in Pyrrolidinol Synthesis

Asymmetric catalysis offers a more atom-economical and elegant approach to stereoselective synthesis, as it avoids the need for the attachment and removal of a stoichiometric chiral auxiliary. nih.govmdpi.com In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including pyrrolidine derivatives. nih.govmdpi.com

Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, have been shown to be highly effective organocatalysts for a variety of asymmetric transformations, including aldol and Michael reactions. nih.govmdpi.com These catalysts can be employed to construct the pyrrolidine ring with high enantioselectivity. For example, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral pyrrolidine-based organocatalyst, could be a key step in the enantioselective synthesis of a 3-substituted pyrrolidine precursor. mdpi.com

Furthermore, transition metal-catalyzed asymmetric reactions are also widely used. For instance, catalytic asymmetric 1,3-dipolar cycloadditions using chiral metal complexes can provide enantioenriched pyrrolidines. rsc.org Similarly, asymmetric reduction of a 3-pyrrolidinone (B1296849) precursor using a chiral catalyst and a hydride source can yield the desired (R)- or (S)-1-cyclohexylpyrrolidin-3-ol.

Biocatalytic Transformations for Pyrrolidinol Production

The synthesis of pyrrolidinol cores, fundamental structures in many pharmaceutical compounds, is increasingly benefiting from biocatalytic methods. These enzymatic approaches offer high selectivity and operate under mild conditions, often circumventing the need for complex protection and deprotection steps common in traditional organic synthesis. nih.gov Enzymes, particularly those engineered through directed evolution, provide powerful tools for constructing chiral pyrrolidines with high efficiency and enantioselectivity. acs.orgresearchgate.net

One prevalent biocatalytic strategy involves the intramolecular condensation of aminoketones or aminoaldehydes, followed by reduction using imine reductases, to form the chiral cyclic amine structure. acs.orgnih.gov A more recent innovation is the use of engineered cytochrome P450 enzymes for intramolecular C(sp³)–H amination. nih.gov By harnessing directed evolution, variants of a cytochrome P411 have been developed to catalyze the insertion of an alkyl nitrene into C-H bonds, effectively forming the pyrrolidine ring. researchgate.net For instance, the P411 variant, P411-PYS-5149, was engineered to synthesize pyrrolidine derivatives from organic azides with significant catalytic efficiency and enantioselectivity. acs.orgresearchgate.net This enzymatic platform provides a concise route to chiral N-heterocycles. acs.org

The power of biocatalysis is further demonstrated by coupling these transformations with other enzymatic reactions to rapidly build molecular complexity. nih.gov For example, engineered variants of tryptophan synthase (TrpB) can be used to couple pyrrolidine intermediates with other molecules, such as L-serine, to create complex noncanonical amino acids with excellent diastereoselectivity. nih.gov These methods highlight the potential of biocatalysis to generate diverse pyrrolidine-containing molecules under environmentally benign conditions. nih.gov

| Enzyme/Variant | Transformation Type | Substrate Type | Key Outcome | Reported Yield/Selectivity |

|---|---|---|---|---|

| P411-PYS-5149 | Intramolecular C(sp³)–H Amination | Organic Azides | Chiral Pyrrolidine Synthesis | Up to 74% yield, 91:9 er acs.orgnih.gov |

| Imine Reductases (general) | Reductive Amination | Aminoketones/Aminoaldehydes | Chiral Cyclic Amine Formation | High selectivity acs.orgnih.gov |

| Tryptophan Synthase (TmTrpB) variant | C-C Bond Formation (Coupling) | Pyrrolidine intermediate + L-Serine | N-alkylated noncanonical amino acid | 30% isolated yield, >94:6 dr nih.gov |

Strategic Application of Protecting Groups in Complex Syntheses

In multi-step syntheses of complex molecules containing the pyrrolidinol scaffold, the strategic use of protecting groups is essential to mask reactive functional groups and ensure selective transformations at desired molecular sites. A protecting group must be introduced selectively, remain stable throughout subsequent reaction conditions, and be removed efficiently in good yield without affecting other parts of the molecule. wiley.com The choice of protecting group is critical and depends on its stability, ease of installation and removal, and compatibility with other reagents.

A common challenge in pyrrolidinol synthesis is the presence of both a secondary amine and a hydroxyl group, which often require orthogonal protection strategies. Orthogonal protecting groups can be removed under different conditions, allowing for the sequential manipulation of the functional groups they mask. For instance, the nitrogen of the pyrrolidine ring is frequently protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a variety of conditions but can be readily removed with acid. In contrast, hydroxyl groups are often protected as silyl ethers, such as a tert-butyldimethylsilyl (TBS) ether, which is stable to many reagents but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

| Protecting Group | Functional Group Protected | Introduction Conditions (Example) | Cleavage Conditions (Example) | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Amine (NH) | (Boc)₂O, DMAP nih.gov | Acid (e.g., HCl, TFA) nih.gov | Stable to hydrogenation; acid-labile. |

| Benzyl (Bn) | Amine (NH) | Benzyl bromide | Catalytic Hydrogenation (H₂, Pd/C) nih.gov | Incompatible with reducible groups. nih.gov |

| tert-Butyldimethylsilyl (TBS) | Hydroxyl (OH) | TBSCl, imidazole (B134444) nih.gov | Fluoride ion (e.g., TBAF) nih.gov | Stable to a wide range of conditions; allows for orthogonal deprotection with Boc. |

| Tosyl (Ts) | Amine (NH) | Tosyl chloride, base | Strong reducing agents | Used in radical cyclization syntheses. mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Cyclohexylpyrrolidin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 1-Cyclohexylpyrrolidin-3-ol and its analogues. arkat-usa.org It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, DEPT-135)

One-dimensional NMR techniques such as ¹H and ¹³C NMR are fundamental for initial structural assignments. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in derivatives of 1-Cyclohexylpyrrolidin-3-ol, characteristic signals for the cyclohexyl and pyrrolidine (B122466) ring protons can be observed and assigned based on their chemical shifts and coupling patterns. mdpi.comnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. For example, in a derivative like 1-Cyclohexylpyrrolidin-2-one, the carbonyl carbon of the pyrrolidone ring shows a characteristic downfield shift. iucr.org

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This information simplifies the assignment of carbon signals in complex molecules like 1-Cyclohexylpyrrolidin-3-ol derivatives. beilstein-journals.org

Table 1: Representative NMR Data for a 1-Cyclohexylpyrrolidin-3-ol Derivative

| Technique | Chemical Shift (ppm) | Assignment |

| ¹H NMR | 8.65-8.43 | Aromatic Protons |

| 7.76-7.21 | Aromatic Protons | |

| 4.38 | CH (Pyrrolidine Ring) | |

| 3.33-2.97 | CH₂ (Pyrrolidine Ring) | |

| 2.33-1.08 | Cyclohexyl and Pyrrolidine Protons | |

| ¹³C NMR | 158.9-114.1 | Aromatic Carbons |

| 93.9 | Alkyne Carbon | |

| 85.1 | Alkyne Carbon | |

| 55.6-23.3 | Cyclohexyl and Pyrrolidine Carbons |

Note: Data is illustrative and based on a representative derivative. mdpi.com

Application of NMR in Reaction Monitoring and Stereochemical Analysis

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. news-medical.netmagritek.com By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the determination of reaction kinetics and endpoints. news-medical.net For example, the reduction of a ketone to an alcohol in the synthesis of a 1-Cyclohexylpyrrolidin-3-ol derivative can be monitored by observing the disappearance of the ketone signal and the appearance of a new signal for the alcohol proton and the corresponding carbinol carbon.

Furthermore, NMR is instrumental in determining the stereochemistry of molecules. The diastereomeric ratio of a product mixture can often be determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum. acs.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to establish the relative stereochemistry of chiral centers by identifying protons that are close in space.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular formula of a compound. arkat-usa.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. rsc.org This precision allows for the unambiguous determination of the elemental composition of the molecule by comparing the experimental mass to calculated masses for all possible molecular formulas. beilstein-journals.org For derivatives of 1-Cyclohexylpyrrolidin-3-ol, HRMS can confirm the successful incorporation of various substituents and verify the molecular formula of the final product. beilstein-journals.org

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. nist.gov For 1-Cyclohexylpyrrolidin-3-ol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks would include C-H stretching vibrations for the cyclohexyl and pyrrolidine rings around 2850-3000 cm⁻¹ and C-N stretching vibrations. arkat-usa.org

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

For chiral molecules such as the enantiomers of 1-Cyclohexylpyrrolidin-3-ol, chiroptical spectroscopy techniques are vital for determining enantiomeric purity and absolute configuration. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.

One such technique is Vibrational Circular Dichroism (VCD), which is the vibrational analogue of electronic circular dichroism. VCD spectra, often recorded on solid samples prepared as KBr pellets, can provide information about the absolute configuration of a molecule by comparing the experimental spectrum to quantum chemical calculations. uva.nl Another important method is the measurement of optical rotation using a polarimeter, which can be used to determine the enantiomeric excess of a sample, provided the specific rotation of the pure enantiomer is known. rsc.org

Theoretical and Computational Chemistry Studies of 1 Cyclohexylpyrrolidin 3 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations specifically for 1-Cyclohexylpyrrolidin-3-ol are not extensively reported in peer-reviewed literature. Such studies are crucial for understanding the molecule's electronic properties, stability, and reactivity.

Ab Initio and Density Functional Theory (DFT) Approaches

No specific ab initio or Density Functional Theory (DFT) studies detailing the electronic structure, orbital energies, or reactivity descriptors (like Fukui functions or electrostatic potentials) for 1-Cyclohexylpyrrolidin-3-ol could be identified in the available literature. While a doctoral thesis mentions the use of DFT calculations in the context of reactions involving this molecule, the specific computational data for the compound itself is not provided. insa-lyon.fr

Conformational Analysis and Energy Landscapes of 1-Cyclohexylpyrrolidin-3-ol

A comprehensive conformational analysis of 1-Cyclohexylpyrrolidin-3-ol, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been published. This type of analysis is vital for understanding its three-dimensional structure and how that structure influences its chemical behavior.

Table 1: Hypothetical Data Table for Conformational Analysis

This table is for illustrative purposes only, as no specific data was found. A typical table for conformational analysis would include the following.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dihedral Angle (°C-N-C-C) |

| Axial-OH | DFT/B3LYP/6-31G | Data not available | Data not available |

| Equatorial-OH | DFT/B3LYP/6-31G | Data not available | Data not available |

Continuum Solvation Models and Their Influence on Reaction Outcomes

There are no specific studies available that apply continuum solvation models (like PCM, COSMO, or SMD) to analyze the behavior of 1-Cyclohexylpyrrolidin-3-ol in different solvents. Such models are essential for computationally predicting how a solvent might influence reaction thermodynamics and kinetics.

Advanced Computational Modeling for Complex Chemical Systems

No publications were found that utilize advanced computational modeling techniques, such as molecular dynamics (MD) simulations or hybrid quantum mechanics/molecular mechanics (QM/MM) methods, to study 1-Cyclohexylpyrrolidin-3-ol within a complex chemical system (e.g., in the active site of an enzyme or at an interface).

Applications of 1 Cyclohexylpyrrolidin 3 Ol in Organic Synthesis

Role as a Chiral Building Block in Advanced Organic Synthesis

The presence of a stereocenter at the C-3 position of the pyrrolidine (B122466) ring makes 1-Cyclohexylpyrrolidin-3-ol a valuable chiral building block. The stereoselective synthesis of pyrrolidine derivatives is a critical area of research, as the specific stereochemistry of a molecule often dictates its biological activity. mdpi.com Methods for producing such optically pure compounds often start from chiral precursors like proline or involve asymmetric synthesis strategies. mdpi.comuva.nl

The utility of chiral pyrrolidinols is exemplified in the synthesis of complex molecules where specific stereoisomers are required. For instance, the (3R)-enantiomer of 1-cyclohexylpyrrolidin-3-ol is a key component of the antiarrhythmic drug Vernakalant. researchgate.netsigmaaldrich.com The precise three-dimensional arrangement of the hydroxyl group is crucial for the drug's interaction with its biological target, an ion channel. researchgate.net The synthesis of such molecules relies on the availability of enantiomerically pure building blocks like 1-Cyclohexylpyrrolidin-3-ol to construct the final active pharmaceutical ingredient with the correct stereochemistry, avoiding the formation of less active or potentially harmful diastereomers.

Incorporation into Diverse Heterocyclic Scaffolds for Chemical Libraries

The structural features of 1-Cyclohexylpyrrolidin-3-ol make it an ideal scaffold for generating chemical libraries of diverse heterocyclic compounds. The secondary amine of the pyrrolidine ring provides a reactive handle for N-alkylation or N-arylation, allowing for its facile incorporation into larger, more complex structures. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound.

A notable example is the development of B-cell lymphoma-2 (Bcl-2) inhibitors, a class of anticancer agents. In the discovery of Sonrotoclax (BGB-11417), the 2-cyclohexylpyrrolidin-1-yl moiety was incorporated into a complex biphenyl (B1667301) carboxamide scaffold. acs.org This specific fragment was found to interact favorably with the P2 pocket of the Bcl-2 protein. acs.orgnih.gov Researchers synthesized a variety of compounds where the pyrrolidine ring was connected to different aromatic systems to optimize binding affinity and cellular potency. acs.org

Furthermore, the pyrrolidine motif is a common participant in multicomponent reactions and cycloaddition reactions, which are powerful methods for rapidly building molecular complexity. mdpi.comtandfonline.com These reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides generated from pyrrolidine derivatives, can be used to construct a wide range of spirocyclic and other complex heterocyclic systems. mdpi.comtandfonline.comresearchgate.net The use of 1-Cyclohexylpyrrolidin-3-ol in such synthetic sequences allows for the creation of libraries of novel compounds for high-throughput screening.

Intermediate in the Synthesis of Structurally Complex Bioactive Molecules

1-Cyclohexylpyrrolidin-3-ol serves as a crucial intermediate in the synthesis of several structurally complex and biologically active molecules. cymitquimica.com Its pre-built framework simplifies the synthetic route to target molecules that would otherwise require more lengthy and complex methods.

One of the most prominent examples is the drug Vernakalant. Marketed as an hydrochloride salt, (3R)-1-((1R,2R)-2-(2-(3,4-Dimethoxyphenyl)ethoxy)cyclohexyl)pyrrolidin-3-ol hydrochloride is used for the rapid conversion of atrial fibrillation to sinus rhythm. sigmaaldrich.com The synthesis involves coupling the chiral 1-Cyclohexylpyrrolidin-3-ol core with another chiral fragment, demonstrating its use as a sophisticated building block for creating molecules with multiple stereocenters. researchgate.net

In the field of oncology, the cyclohexylpyrrolidine scaffold is a key feature in a new generation of Bcl-2 inhibitors. Sonrotoclax (BGB-11417) was developed to overcome resistance to earlier drugs like Venetoclax. nih.govresearchgate.net The structure features a 4′-(2-cyclohexylpyrrolidin-1-yl) group on a biphenyl core. acs.org The saturated cyclohexylpyrrolidine ring system was found to orient the molecule more suitably within the protein's binding pocket compared to flatter aromatic rings, leading to improved potency. acs.orgnih.gov

The following table summarizes key bioactive molecules synthesized using the 1-Cyclohexylpyrrolidin-3-ol scaffold.

| Bioactive Molecule | Therapeutic Area | Role of 1-Cyclohexylpyrrolidin-3-ol | Citations |

| Vernakalant | Antiarrhythmic (Atrial Fibrillation) | Core chiral building block of the final API. | researchgate.netsigmaaldrich.com |

| Sonrotoclax (BGB-11417) | Oncology (Bcl-2 Inhibitor) | Key structural moiety for binding to the P2 pocket of the Bcl-2 protein. | acs.orgnih.govresearchgate.net |

Development of Novel Synthetic Strategies Utilizing Pyrrolidinol Moieties

The unique functionalities of the pyrrolidinol moiety have spurred the development of new synthetic strategies. The combination of a nucleophilic secondary amine and a hydroxyl group allows for sequential or selective functionalization, providing access to a wide range of derivatives. mdpi.com

Synthetic chemists have developed numerous methods for the stereoselective synthesis of substituted pyrrolidines, which can be applied to derivatives of 1-Cyclohexylpyrrolidin-3-ol. mdpi.com These include catalytic intramolecular C-H amination and cycloaddition reactions. organic-chemistry.org Moreover, multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine) or KA² coupling (ketone-alkyne-amine), represent efficient, atom-economical methods to generate complex propargylamines from simpler precursors. acs.orgmdpi.com Pyrrolidine derivatives are frequently used as the amine component in these reactions, highlighting a pathway to rapidly diversify the 1-Cyclohexylpyrrolidin-3-ol scaffold. The resulting propargylamines are themselves versatile intermediates for synthesizing other heterocyclic structures. acs.org The development of these strategies enhances the utility of pyrrolidinols as foundational elements in diversity-oriented synthesis.

Conclusion and Future Research Directions

Current State of Research on 1-Cyclohexylpyrrolidin-3-ol

1-Cyclohexylpyrrolidin-3-ol is an organic compound featuring a five-membered pyrrolidine (B122466) ring substituted with a cyclohexyl group at the nitrogen atom and a hydroxyl group at the 3-position. smolecule.com Its molecular formula is C₁₀H₁₉NO, and it has a molecular weight of 169.26 g/mol . smolecule.com The unique structural combination of the bulky, lipophilic cyclohexyl group and the polar hydroxyl group on the pyrrolidine scaffold imparts specific chemical and physical properties that make it a subject of interest in synthetic and medicinal chemistry.

Current research has established several synthetic pathways to obtain this compound. One common method involves the reduction of the corresponding ketone, 1-cyclohexylpyrrolidin-3-one, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield the alcohol. smolecule.com Another documented synthesis starts from 1,4-dibromo-2-butanol, which is reacted with cyclohexylamine (B46788) in a cyclization reaction. prepchem.com A further approach is the cyclization of N-cyclohexyl-3-aminopropanol under acidic conditions. smolecule.com

In terms of its chemical reactivity, the hydroxyl group can undergo oxidation to form the corresponding ketone or be substituted by other functional groups via nucleophilic substitution reactions. smolecule.com Research has also indicated that 1-Cyclohexylpyrrolidin-3-ol interacts with cytochrome P450 enzymes, which are fundamental to drug metabolism. smolecule.com This interaction suggests the compound could potentially influence the metabolic pathways of various substances. smolecule.com While it is utilized as a building block in the synthesis of more complex organic molecules and specialty chemicals, its full potential remains an active area of investigation. smolecule.com

Identification of Unexplored Synthetic Avenues

While established methods for synthesizing 1-Cyclohexylpyrrolidin-3-ol exist, there are several modern and more efficient synthetic strategies that remain largely unexplored for this specific molecule. These avenues offer potential improvements in terms of yield, atom economy, stereocontrol, and environmental impact.

Direct C-H Amination: Recent advances in organic synthesis have enabled the direct amination of sp³ C-H bonds. An operationally simple method using molecular iodine as the sole oxidant under transition-metal-free conditions has been shown to provide facile access to various pyrrolidines. organic-chemistry.org Applying this strategy to a suitable acyclic precursor containing a cyclohexylamino group could provide a novel and direct route to 1-Cyclohexylpyrrolidin-3-ol, bypassing the need for pre-functionalized starting materials.

Tandem Cycloisomerization/Hydrogenation: Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has emerged as a powerful method for producing a variety of enantioenriched pyrrolidines. organic-chemistry.org The synthesis and subsequent cyclization of an appropriate N-cyclohexyl-substituted homopropargyl sulfonamide could offer a new, potentially asymmetric, pathway to the target molecule or its derivatives.

Catalyst-Tuned Regio- and Enantioselective Hydroalkylation: The hydroalkylation of 3-pyrrolines, using catalyst-tuning to achieve either C2 or C3 alkylation, is a recent development. organic-chemistry.org While this would require a different starting material (a pyrroline (B1223166) derivative), it represents a sophisticated strategy for creating substituted pyrrolidines that could be adapted for synthesizing analogs of 1-Cyclohexylpyrrolidin-3-ol.

Exploring these modern synthetic methodologies could lead to more efficient, scalable, and potentially stereoselective syntheses of 1-Cyclohexylpyrrolidin-3-ol.

Prospects for Novel Catalytic Methodologies

The development of novel catalytic methodologies is crucial for advancing sustainable and efficient chemical synthesis. For pyrrolidinol structures like 1-Cyclohexylpyrrolidin-3-ol, several catalytic approaches hold significant promise.

Borrowing Hydrogen Catalysis: The "borrowing hydrogen" (BH) methodology has emerged as a powerful, atom-economical strategy for forming C-N bonds. researchgate.netresearchgate.net This process, often catalyzed by Iridium (Ir) or Ruthenium (Ru) complexes, allows for the direct synthesis of cyclic amines from diols and primary amines, with water as the only byproduct. researchgate.netresearchgate.net A prospective route to 1-Cyclohexylpyrrolidin-3-ol using this method would involve the reaction of 1,2,4-butanetriol (B146131) with cyclohexylamine. researchgate.netresearchgate.net This approach avoids the multi-step syntheses often required for precursors and aligns with the principles of green chemistry. The development of an Ir(III)-catalyzed synthesis of 3-pyrrolidinols from 1,2,4-butanetriol and primary amines has already been demonstrated, providing a strong foundation for its application here. researchgate.netresearchgate.net

Asymmetric Organocatalysis: Chiral pyrrolidine derivatives are cornerstones of asymmetric organocatalysis, capable of mediating a vast array of enantioselective transformations. nih.gov There is significant potential in developing an asymmetric synthesis for 1-Cyclohexylpyrrolidin-3-ol to produce specific enantiomers, which is critical as biological activity is often stereospecific. Furthermore, 1-Cyclohexylpyrrolidin-3-ol itself could serve as a scaffold for new chiral organocatalysts. By modifying its structure, new catalysts could be designed for reactions like aldol (B89426) or Michael additions, leveraging the steric and electronic properties of the cyclohexyl and hydroxyl groups to induce high levels of stereoselectivity. nih.gov

Heterogeneous Catalysis in Metal-Organic Frameworks (MOFs): Incorporating catalytic sites into heterogeneous supports like MOFs offers advantages in catalyst recovery and reuse. uva.nl Developing a heterogeneous catalyst, perhaps based on iridium or rhodium within a chiral MOF, for the synthesis of 1-Cyclohexylpyrrolidin-3-ol could enhance the industrial viability of its production by simplifying purification and reducing costs. uva.nl

Future Directions in Computational Analysis of Pyrrolidinol Chemistry

Computational chemistry provides powerful tools to predict molecular properties, guide experimental design, and elucidate reaction mechanisms, offering significant future directions for the study of 1-Cyclohexylpyrrolidin-3-ol and related compounds.

Predictive Modeling of Biological Activity: Building on the observation that 1-Cyclohexylpyrrolidin-3-ol interacts with cytochrome P450 enzymes, computational methods can be employed to explore its broader biological potential. smolecule.com Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound with a wide range of biological targets. nih.govbohrium.com For instance, studies on other pyrrolidine derivatives have used these techniques to identify novel inhibitors for enzymes implicated in diseases like Alzheimer's (Cdk5/p25) and cancer (Mcl-1). nih.govbohrium.com Similar in silico screening could rapidly assess the potential of 1-Cyclohexylpyrrolidin-3-ol and its virtual derivatives against various receptors and enzymes, prioritizing candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: For a series of related pyrrolidinol derivatives, 3D-QSAR methods like CoMFA and CoMSIA can establish a mathematical relationship between the compounds' structural features and their biological activity. nih.govscispace.com Such models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing a clear roadmap for designing new analogs with enhanced potency or selectivity. nih.gov This approach could be invaluable for optimizing the structure of 1-Cyclohexylpyrrolidin-3-ol for a specific biological function.

Reaction Mechanism and Catalyst Design: Computational methods are instrumental in understanding complex reaction pathways. For the proposed novel synthetic routes, such as the "borrowing hydrogen" methodology, density functional theory (DFT) calculations can elucidate the detailed mechanism, identify rate-determining steps, and explain the origins of selectivity. acs.org This understanding can guide the optimization of reaction conditions and the rational design of more efficient catalysts. Furthermore, computational analysis of the stability of reactive intermediates, such as iminium ions formed from pyrrolidine catalysts, can help in designing new organocatalysts based on the 1-Cyclohexylpyrrolidin-3-ol scaffold. acs.org

By integrating these computational approaches, future research can accelerate the exploration of 1-Cyclohexylpyrrolidin-3-ol's chemical and biological properties, moving from serendipitous discovery to rational design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.